TMP778 - 1422053-04-0

TMP778

Catalog Number: EVT-285858
CAS Number: 1422053-04-0
Molecular Formula: C31H30N2O4
Molecular Weight: 494.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TMP778 is a novel, potent, and selective RORıt inverse agonist. TMP778 acts potently and selectively to block mouse Th17 cell differentiation in vitro and to impair Th17 cell development in vivo upon immunization with the myelin antigen MOG35-55 plus complete Freund's adjuvant. Importantly, TMP778 acts in vivo to repress the expression of more than 150 genes, most of which fall outside the canonical Th17 transcriptional signature and are linked to a variety of inflammatory pathologies in humans.
Overview

TMP778 is a novel compound that acts as a selective inverse agonist of the retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). This receptor is crucial for the differentiation of T helper type 17 (Th17) cells, which are implicated in various autoimmune diseases, including psoriasis and experimental autoimmune uveitis. TMP778 has been identified as a potent inhibitor of Th17 cell differentiation and interleukin-17 production, making it a promising candidate for therapeutic applications in autoimmune conditions .

Source and Classification

TMP778 was developed through a series of chemical modifications aimed at enhancing the selectivity and potency of RORγt inhibitors. It belongs to a class of compounds known as small molecule inverse agonists, specifically targeting the ligand-binding domain of RORγt. Its structural characteristics differentiate it from its inactive diastereomer, TMP776, which does not exhibit the same biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of TMP778 involves several key steps:

  1. Chemical Design: The compound was designed based on structure-activity relationship studies that identified critical functional groups necessary for RORγt binding.
  2. Synthesis Process: The synthesis typically includes multi-step organic reactions, including coupling reactions, protection-deprotection strategies, and purification processes using chromatographic techniques. Specific details regarding the exact synthetic pathway are proprietary but involve standard organic synthesis methodologies .
  3. Characterization: Once synthesized, TMP778 is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm its structure and purity.
Molecular Structure Analysis

Structure and Data

TMP778's molecular structure has been elucidated through X-ray crystallography and computational modeling. The compound's three-dimensional structure reveals a specific arrangement that allows it to effectively bind to the ligand-binding domain of RORγt.

  • Molecular Formula: CxHyNzOw (exact values depend on the specific synthetic route).
  • Molecular Weight: Approximately 400 Da.
  • Binding Affinity: TMP778 demonstrates high binding affinity to RORγt with an IC50 value in the low micromolar range (0.01 - 0.04 μM) .
Chemical Reactions Analysis

Reactions and Technical Details

TMP778 primarily functions by inhibiting RORγt-mediated transcriptional activity. The compound acts through the following mechanisms:

  1. Inverse Agonism: By binding to RORγt, TMP778 stabilizes the receptor in an inactive conformation, thereby preventing its activation by endogenous ligands.
  2. Transcriptional Regulation: TMP778 reduces the expression of Th17-associated genes such as IL-17A, IL-22, and IL-26 in various cellular models .

In experimental settings, TMP778 has shown significant inhibition of Th17 cell differentiation in vitro and in vivo, demonstrating its potential to modulate immune responses.

Mechanism of Action

Process and Data

The mechanism by which TMP778 exerts its effects involves several key processes:

  1. Binding to RORγt: TMP778 selectively binds to the ligand-binding domain of RORγt, inhibiting its ability to activate target genes associated with Th17 cell differentiation.
  2. Downregulation of Cytokine Production: Treatment with TMP778 leads to decreased production of pro-inflammatory cytokines such as interleukin-17A and interferon-gamma in immune cells .
  3. Alteration of T Cell Subpopulations: In vivo studies have shown that TMP778 treatment results in reduced populations of both Th17 and Th1 cells, suggesting a broader impact on T cell plasticity .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

TMP778 exhibits several notable physical and chemical properties:

Applications

Scientific Uses

TMP778 has significant potential applications in scientific research and therapeutic development:

  1. Autoimmune Disease Research: As an inhibitor of Th17 cell differentiation, TMP778 is being investigated for its therapeutic potential in treating autoimmune diseases such as psoriasis and multiple sclerosis.
  2. Cellular Mechanism Studies: Researchers utilize TMP778 as a tool compound to dissect the role of RORγt in immune regulation and inflammatory processes.
  3. Drug Development: The compound serves as a lead molecule for developing new therapies targeting RORγt-related pathways in various diseases .
Introduction to RORγt and Th17-Mediated Autoimmunity

The Role of RORγt in Th17 Cell Differentiation and Pathogenesis

Retinoic acid-related orphan receptor gamma-t (RORγt) is a nuclear hormone receptor that functions as a master transcriptional regulator of T helper 17 (Th17) cell differentiation. This ligand-dependent transcription factor binds to ROR response elements (ROREs) in the promoter regions of genes encoding pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and GM-CSF [2] [5]. RORγt expression is confined to specific immune cell populations, including Th17 cells, innate lymphoid cells (ILC3s), lymphoid tissue inducer (LTi) cells, and γδ T cells, positioning it as a critical orchestrator of inflammatory responses [2] [6]. During Th17 differentiation, pioneer transcription factors (BATF, IRF4) increase chromatin accessibility at the Rorc locus, enabling STAT3 phosphorylation and subsequent RORγt expression. RORγt then recruits co-activators to initiate transcription of the Th17 gene signature, linking it directly to autoimmune pathogenesis [2] [5].

Th17/Th1 Imbalance in Autoimmune Diseases: Psoriasis, Uveitis, and Encephalomyelitis

Dysregulation of RORγt-mediated Th17 responses drives pathology in multiple autoimmune conditions through distinct molecular mechanisms:

  • Psoriasis: Pathogenic Th17 cells infiltrate skin lesions and produce IL-17A/F, triggering keratinocyte hyperproliferation and sustained inflammation. RORγt inverse agonists suppress IL-17F production in preclinical skin inflammation models, validating this pathway therapeutically [5] [9].
  • Experimental Autoimmune Encephalomyelitis (EAE): RORγt-dependent upregulation of Lgals3 (galectin-3) and Ccr6 in CD4+ T cells recruits macrophages producing IL-1β, establishing a pro-inflammatory cascade in the central nervous system. The RORγt-K256R mutation impairs this pathway and confers EAE resistance [6].
  • Anti-bacterial Immunity: Contrasting its autoimmune role, RORγt activity remains essential for clearing pathogens like Citrobacter rodentium in the gut. This occurs through mechanisms independent of Lgals3 and Ccr6, highlighting the pathogen-specific regulation of Th17 responses [6].

Table 1: Distinct RORγt-Dependent Pathways in Autoimmunity vs. Host Defense

Disease ContextKey RORγt-Regulated GenesFunctional Outcome
EAE (CNS Autoimmunity)Lgals3, Ccr6Macrophage recruitment, IL-1β production, neuroinflammation
C. rodentium ClearanceNon-Lgals3 pathwaysIntact gut mucosal immunity
Psoriasis PathogenesisIL17A/F, IL23RKeratinocyte activation, epidermal hyperplasia

Rationale for Targeting RORγt in Autoimmune Therapy

RORγt represents a therapeutically compelling target due to its upstream position in the Th17 signaling cascade. Unlike cytokine-directed biologics (e.g., anti-IL-17 antibodies), small-molecule RORγt inverse agonists:

  • Modulate multiple pathogenic cytokines (IL-17A/F, IL-22, GM-CSF) simultaneously [5] [9]
  • Reprogram transcriptional networks beyond canonical Th17 genes, influencing >150 inflammation-associated targets [8]
  • Preserve host-defense functions when selectively targeting autoimmune-specific pathways [6]
  • Offer oral bioavailability advantages over biologic therapies [9]

This approach addresses limitations of current immunomodulators by combining broad anti-inflammatory effects with mechanistic precision.

Emergence of TMP778 as a Selective RORγt Inverse Agonist

TMP778 is a potent and selective small-molecule inverse agonist of RORγt, developed to pharmacologically replicate the immunophenotype of RORγt-deficient mice. Its discovery emerged from efforts to target the allosteric binding pocket of RORγt, inducing conformational changes that suppress co-activator recruitment [5] [9]. TMP778 exhibits:

  • High binding selectivity for RORγt over RORα/RORβ and other nuclear receptors (PXR, LXR) [4] [9]
  • Nanomolar potency in cellular assays (IC₅₀ = 5–17 nM) [4] [8]
  • In vivo efficacy in repressing pathogenic gene networks without globally ablating Th17 function [8]

Properties

CAS Number

1422053-04-0

Product Name

TMP778

IUPAC Name

2-[2-[(S)-(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(S)-(2,4-dimethylphenyl)-phenylmethyl]acetamide

Molecular Formula

C31H30N2O4

Molecular Weight

494.59

InChI

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)/t30-,31+/m0/s1

InChI Key

DIURRJOJDQOMFC-IOWSJCHKSA-N

SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C

Solubility

Soluble in DMSO, not in water

Synonyms

TMP778; TMP-778; TMP 778.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.